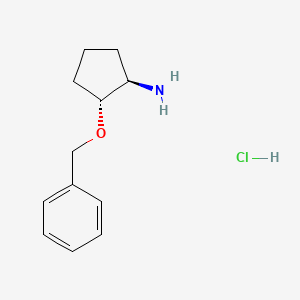

rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride, also known as (R,R)-BCP hydrochloride, is a chiral amine that has been extensively studied in the field of organic chemistry due to its potential applications in drug development. This compound is a derivative of cyclopentane and has a unique stereochemistry that makes it an interesting molecule to study.

Applications De Recherche Scientifique

Application in the Preparation of Monoamine-Monoamide Bis(thiol) Oxo Complexes

The preparation and structural characterization of a novel N2S2 ligand system for the formation of Re(V) oxo and Tc(V) oxo complexes have been explored using a similar compound, demonstrating its potential in forming complex metal incorporations. This process involves several synthesis steps from commercially available starting materials, leading to the creation of monoamine-monoamide bis(thiol) oxo complexes of technetium(V) and rhenium(V), which are significant in medical imaging and radiopharmaceutical applications (O’Neil, Wilson, & Katzenellenbogen, 1994).

Use in Chiral Derivatization for LC Enantioseparation

rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride could be explored in methodologies similar to those using enantiomerically pure amines for nucleophilic substitution reactions. Such applications are crucial for the chiral derivatization and subsequent liquid chromatography (LC) enantioseparation of amino acids, showcasing the compound's potential utility in analytical chemistry and pharmaceutical research to determine d-amino acids in complex mixtures (Bhushan & Lal, 2013).

In the Synthesis of Novel Re(I) Tricarbonyl Complexes

The compound's analogs have been used in the synthesis and structural characterization of novel Re(I) tricarbonyl complexes, which are anchored on phosphinoarylbenzylamine and phosphinoaryloxazoline generated in situ. This indicates its potential in developing new materials with applications ranging from catalysis to the design of luminescent materials for optical and electronic devices (Kniess et al., 2003).

In the Development of Corrosion Inhibitors

Benzimidazole derivatives, structurally related to rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride, have been investigated as corrosion inhibitors of mild steel in acidic media. These studies reveal the compound's potential as a foundational structure for developing novel inhibitors that prevent metal corrosion, essential for extending the lifespan of metal components in various industrial applications (Tang et al., 2013).

Propriétés

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H/t11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVRQNSFUGFHHJ-MNMPKAIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2889680.png)

![4-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2889681.png)

![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2889682.png)

![1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2889689.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2889692.png)

![(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2889694.png)

![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2889699.png)

![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2889700.png)

![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2889701.png)